molecular formula C16H13ClN2O B14875206 N-(3-chlorophenyl)-2-(1H-indol-1-yl)acetamide

N-(3-chlorophenyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B14875206
M. Wt: 284.74 g/mol
InChI Key: LRZQSGWNBQJVJP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1H-indol-1-yl)acetamide typically involves the reaction of 3-chloroaniline with indole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution reactions could produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(1H-indol-1-yl)carboxamide
  • N-(3-chlorophenyl)-2-(1H-indol-1-yl)ethanamide
  • N-(3-chlorophenyl)-2-(1H-indol-1-yl)propionamide

Uniqueness

N-(3-chlorophenyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the indole moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-indol-1-ylacetamide

InChI

InChI=1S/C16H13ClN2O/c17-13-5-3-6-14(10-13)18-16(20)11-19-9-8-12-4-1-2-7-15(12)19/h1-10H,11H2,(H,18,20)

InChI Key

LRZQSGWNBQJVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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